molecular formula C13H18N2O B2921841 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one CAS No. 92008-59-8

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B2921841
CAS No.: 92008-59-8
M. Wt: 218.3
InChI Key: XJPALNDNNCWDJU-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. These compounds are structurally similar to cathinone, a naturally occurring stimulant found in the khat plant. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenyl group attached to the central carbon chain. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine and an amine source. One common method includes the following steps:

    Condensation Reaction: Phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amine Addition: The intermediate product is then treated with an amine source, such as ammonium acetate, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.

    Medicine: Investigated for potential therapeutic uses, including as a stimulant or antidepressant.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and mood elevation. The molecular targets include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: Similar structure but lacks the pyrrolidine ring.

    Mephedrone: Contains a similar phenyl group but has different substituents on the nitrogen atom.

    α-Pyrrolidinopentiophenone (α-PVP): Similar pyrrolidine ring but with a longer carbon chain.

Uniqueness

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of the pyrrolidine ring and phenyl group, which imparts distinct pharmacological properties. Its ability to inhibit multiple neurotransmitter reuptake systems makes it a compound of interest in both research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPALNDNNCWDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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